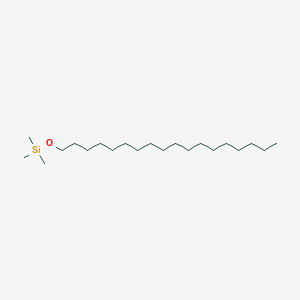
Silane, trimethyl(octadecyloxy)-
説明
Synthesis Analysis
The synthesis of silane compounds can involve multiple pathways, including the liquid-phase pyrolysis of silane precursors, as seen in the formation of octakis(trimethylsilyl)cyclotetrasilane from methoxytris(trimethylsilyl)silane . Additionally, the treatment of dienes with tris(trimethylsilyl)silane in the presence of catalysts can lead to the formation of bicyclic silanes . The synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes with various protecting groups for silicon also demonstrates the versatility of silane chemistry . These methods could potentially be adapted for the synthesis of Silane, trimethyl(octadecyloxy)-, by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of silane compounds can be quite complex, as evidenced by the x-ray structure determination of octakis(trimethylsilyl)cyclotetrasilane, which revealed a planar four-membered ring . The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was also determined, providing insights into the coordination chemistry of such molecules . These studies highlight the importance of structural analysis in understanding the properties of silane compounds.
Chemical Reactions Analysis
Silane compounds can undergo a variety of chemical reactions. For instance, tris(trimethylsilyl)silane has been used as a radical-based reducing agent in synthesis, reacting with organic halides, selenides, and other functional groups . The silylation potential of (2,4,6-trimethoxyphenyl)silanes has been examined, showing chemo- and regioselectivity with O-, N-, and S-nucleophiles . These reactions are crucial for the functionalization and application of silane compounds in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are influenced by their molecular structure and the substituents attached to the silicon atom. For example, alkyldihydrochlorosilanes have been shown to react more extensively with surface hydroxyls than their alkyl dimethyl counterparts, affecting their application in surface deactivation of porous silica . The direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides demonstrates the reactivity of silanes with various substituents . These properties are essential for the practical use of silanes in applications such as surface modification and synthesis of complex molecules.
科学的研究の応用
1. Surface Modification and Hydrophobicity Control
Silane, trimethyl(octadecyloxy)-, has been used to modify surfaces like silica, achieving various degrees of hydrophilicity and hydrophobicity. For instance, the modification of Aerosil 200 with methoxysilanes, including trimethoxyalkyl and trialkylmethoxy silanes like trimethyl(octadecyloxy)silane, can produce superhydrophobic, hydrophobic, or hydrophilic surfaces. This control over surface properties has vast applications in materials science, including coatings and surface treatments (García et al., 2007).
2. Polymer Composite Enhancement
In the realm of polymer composites, silane derivatives like trimethyl(octadecyloxy)silane are used to enhance interfacial properties between silica nanoparticles and polymers. The structure of the silane significantly impacts the surface properties of modified silica, influencing the grafting density and surface energy. This understanding is crucial for optimizing filler-polymer bonding in composites (Ji et al., 2017).
3. Photoinduced Deprotection and Patterning
Trimethyl(octadecyloxy)silane derivatives have been utilized in creating photopatternable monolayers. When exposed to UV light, these monolayers can generate reactive hydroxyl-terminated surfaces without compromising film quality. This property is particularly useful in microfabrication and the development of patterned surfaces (Zubkov et al., 2005).
4. Adhesion Promotion in Industrial Applications
Silane adhesion promoters, including trimethyl(octadecyloxy)silane derivatives, are increasingly used to enhance the adhesion of elastomeric materials to polymers. Sum Frequency Generation Vibrational Spectroscopy has been employed to understand the molecular mechanisms by which these promoters work at interfaces, shedding light on their role in industrial applications (Vázquez et al., 2009).
5. Analysis of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) of silanes, including octadecyl trimethoxy silane, have been analyzed using techniques like infrared spectroscopy. These SAMs provide insights into molecular orientations and surface coverages, crucial for applications in nanotechnology and surface engineering (Norimoto et al., 2013).
Safety And Hazards
特性
IUPAC Name |
trimethyl(octadecoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDNFYOFKBFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066405 | |
| Record name | Silane, trimethyl(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, trimethyl(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Silane, trimethyl(octadecyloxy)- | |
CAS RN |
18748-98-6 | |
| Record name | Stearyloxytrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18748-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoxytrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(octadecyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROXYTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9862TW94B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



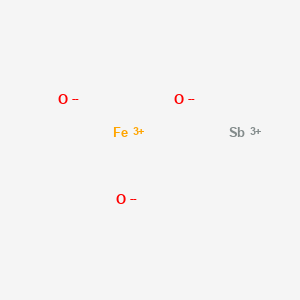
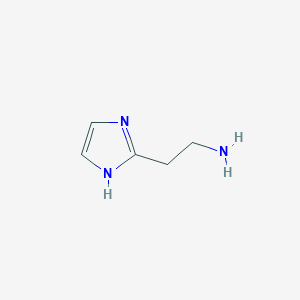
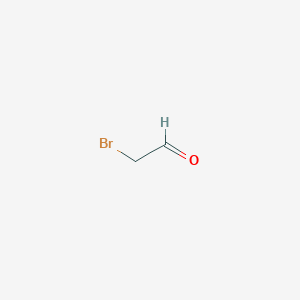
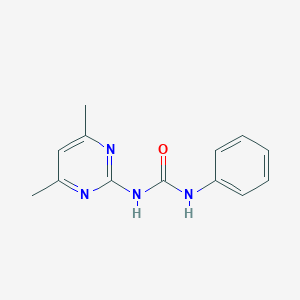
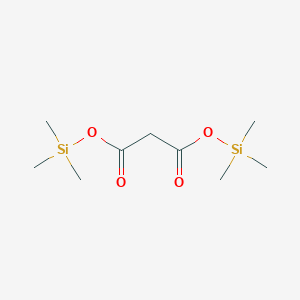
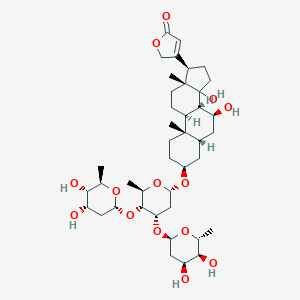
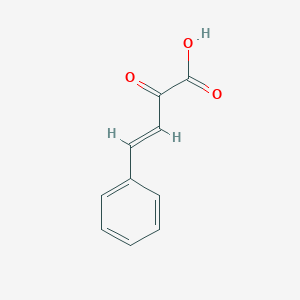
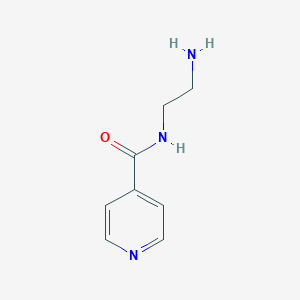
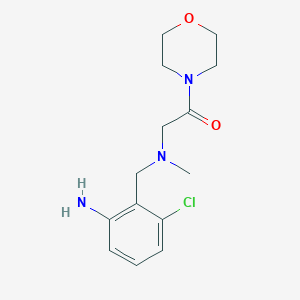
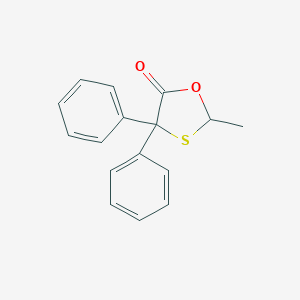
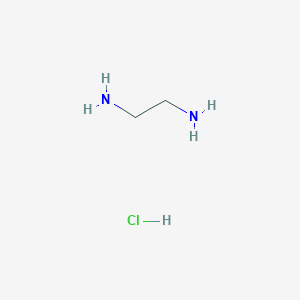
![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)

